molecular formula CNa4O7S B1625722 Sodium carbonate sulfate CAS No. 69011-11-6

Sodium carbonate sulfate

Cat. No. B1625722
M. Wt: 248.03 g/mol
InChI Key: GJVBKDIXWWWCSH-UHFFFAOYSA-J
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Patent
US06159436

Procedure details

The spent leaching liquor containing sodium sulphate and non-reacted sodium carbonate in an approximately 7/1 weight ratio is subjected to fractional crystallization by cooling the said solution to 18 degrees Centigrade to precipitate deca-hydrated sodium sulfate Na2SO4.10 H2O and leaving a sodium sulfate-sodium carbonate saturated solution containing about equal parts of both said chemical species. The crystallized solid, that accounts for the 59% by weight of the spent solution, is separated from the saturated solution by any of the usual solid-liquid separation techniques. The saturated solution resulting from the solid-liquid separation, that accounts for the remaining 41% by weight of the spent solution, is reconditioned by diluting every part of the solution with 4 parts of fresh water and reconditioning it with soda ash for recycling to the celestite leaching stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6].[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6] |f:0.1.2,3.4.5,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to fractional crystallization
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the said solution to 18 degrees Centigrade
CUSTOM
Type
CUSTOM
Details
to precipitate deca-hydrated sodium sulfate Na2SO4

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+].C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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